4-Ethyl-N-Fmoc-D-phenylalanine
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Overview
Description
4-Ethyl-N-Fmoc-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. This protecting group is commonly used in peptide synthesis to protect the amine group from unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-Fmoc-D-phenylalanine typically involves the following steps:
Protection of the Amine Group: The amine group of D-phenylalanine is protected using the Fmoc group.
Introduction of the Ethyl Group: The ethyl group is introduced to the phenyl ring of the protected amino acid through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-Fmoc-D-phenylalanine undergoes several types of chemical reactions, including:
Substitution: The ethyl group on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution: Strong bases like sodium hydride and electrophiles such as ethyl iodide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
4-Ethyl-N-Fmoc-D-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of peptide-based materials and hydrogels.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-Fmoc-D-phenylalanine involves the protection of the amine group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The ethyl group on the phenyl ring can participate in various chemical reactions, adding versatility to the compound .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-D-phenylalanine: Similar to 4-Ethyl-N-Fmoc-D-phenylalanine but lacks the ethyl group on the phenyl ring.
N-Fmoc-L-phenylalanine: The L-isomer of phenylalanine with an Fmoc protecting group.
N-Fmoc-4-methyl-L-phenylalanine: Similar to this compound but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of the ethyl group on the phenyl ring, which can participate in additional chemical reactions compared to its non-ethylated counterparts. This adds versatility to its use in peptide synthesis and other applications .
Properties
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZEBLFFWXVTL-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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